molecular formula C11H18N4O4 B2387939 Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate CAS No. 2226182-12-1

Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate

Cat. No.: B2387939
CAS No.: 2226182-12-1
M. Wt: 270.289
InChI Key: DOIUKRNUKXLXNA-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate is a chemical compound with the molecular formula C11H18N4O4 and a molecular weight of 270.29 g/mol. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a nitro group and a propyl chain. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-5-6-14-8(7-9(13-14)15(17)18)12-10(16)19-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIUKRNUKXLXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate typically involves the reaction of 5-nitro-2-propylpyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The reaction mixture is then stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd-C).

    Substitution: Trifluoroacetic acid (TFA).

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Removal of the tert-butyl carbamate group to yield the corresponding amine.

Scientific Research Applications

Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and

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